molecular formula C10H9Cl2N5O2 B5751810 4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B5751810
M. Wt: 302.11 g/mol
InChI Key: XTTPIUGTWLYEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'ODC-101' and is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a crucial role in cell proliferation and differentiation.

Mechanism of Action

ODC-101 acts as a competitive inhibitor of the enzyme ornithine decarboxylase, which is responsible for the conversion of ornithine to putrescine in the polyamine biosynthesis pathway. By inhibiting ODC, ODC-101 reduces the levels of polyamines, which are essential for cell proliferation and differentiation.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, ODC-101 has also been studied for its effects on various physiological processes. Studies have shown that ODC-101 can reduce inflammation and oxidative stress, and may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ODC-101 in lab experiments is its specificity towards ODC, which allows for targeted inhibition of this enzyme. However, ODC-101 may have off-target effects on other enzymes involved in polyamine metabolism, which should be taken into consideration. Additionally, the solubility and stability of ODC-101 may pose challenges in certain experimental setups.

Future Directions

There are several potential future directions for research on ODC-101. One area of interest is the development of more potent and selective inhibitors of ODC, which may have even greater efficacy in cancer treatment. Additionally, further studies are needed to fully understand the physiological effects of ODC-101 and its potential applications in other fields such as neurodegenerative diseases and inflammation. Finally, more research is needed to optimize the synthesis and formulation of ODC-101 for use in clinical trials.

Synthesis Methods

The synthesis of ODC-101 involves the reaction of 3,4-dichlorobenzyl chloride with 5-amino-1,2,4-oxadiazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with guanidine hydrochloride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

ODC-101 has been extensively studied for its potential applications in cancer research, as ornithine decarboxylase is known to be upregulated in many types of cancer cells. Inhibition of ODC using ODC-101 has shown promising results in reducing cancer cell proliferation and inducing apoptosis.

properties

IUPAC Name

4-amino-N'-[(3,4-dichlorophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N5O2/c11-6-2-1-5(3-7(6)12)4-18-16-9(13)8-10(14)17-19-15-8/h1-3H,4H2,(H2,13,16)(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTPIUGTWLYEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON=C(C2=NON=C2N)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CO/N=C(/C2=NON=C2N)\N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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